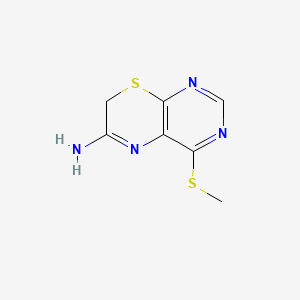![molecular formula C13H20O4 B14662493 Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate CAS No. 50781-90-3](/img/structure/B14662493.png)
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is a chemical compound with the molecular formula C13H20O4 It is characterized by the presence of an oxane ring and a hept-5-ynoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with an oxane derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne moiety to an alkene or alkane.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-[(oxan-2-yl)oxy]hept-2-ynoate
- Methyl 7-[(oxan-2-yl)oxy]hept-3-ynoate
- Methyl 7-[(oxan-2-yl)oxy]hept-4-ynoate
Uniqueness
Methyl 7-[(oxan-2-yl)oxy]hept-5-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new possibilities for its use and development.
Properties
CAS No. |
50781-90-3 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
methyl 7-(oxan-2-yloxy)hept-5-ynoate |
InChI |
InChI=1S/C13H20O4/c1-15-12(14)8-4-2-3-6-10-16-13-9-5-7-11-17-13/h13H,2,4-5,7-11H2,1H3 |
InChI Key |
ZVQGVLBFVUXUFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(3,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B14662414.png)
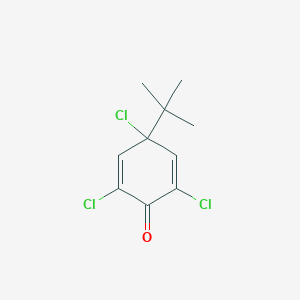

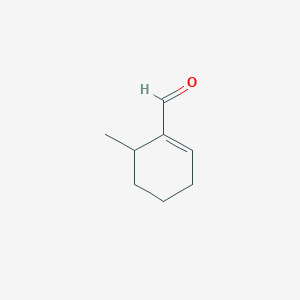
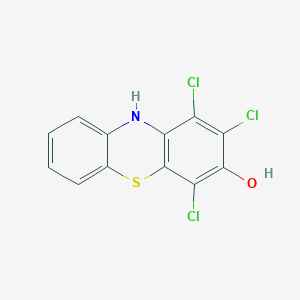
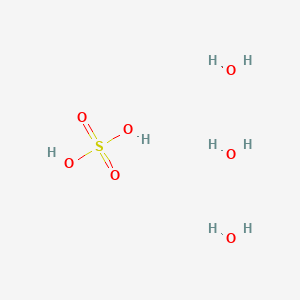

![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)



